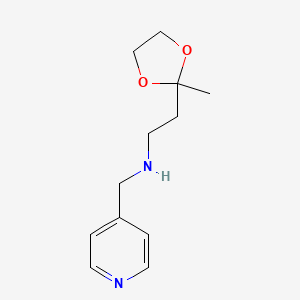![molecular formula C10H9BrN6S B6631789 6-N-[(4-bromothiophen-2-yl)methyl]-7H-purine-2,6-diamine](/img/structure/B6631789.png)
6-N-[(4-bromothiophen-2-yl)methyl]-7H-purine-2,6-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-N-[(4-bromothiophen-2-yl)methyl]-7H-purine-2,6-diamine, also known as 4BTA, is a small molecule compound with potential therapeutic applications. It is a purine derivative that has been synthesized and studied for its biological activities.
Mecanismo De Acción
The mechanism of action of 6-N-[(4-bromothiophen-2-yl)methyl]-7H-purine-2,6-diamine is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of various enzymes and proteins involved in cancer cell proliferation and inflammation, such as cyclin-dependent kinases and nuclear factor-kappa B. It has also been shown to induce apoptosis in cancer cells by activating the caspase cascade. Additionally, 6-N-[(4-bromothiophen-2-yl)methyl]-7H-purine-2,6-diamine has been shown to inhibit the replication of HIV-1 by targeting the reverse transcriptase enzyme.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-N-[(4-bromothiophen-2-yl)methyl]-7H-purine-2,6-diamine are still being studied, but it has been shown to have low toxicity in animal models. It has been reported to have good oral bioavailability and to be rapidly absorbed and distributed in the body. Additionally, it has been shown to cross the blood-brain barrier, which makes it a potential candidate for the treatment of neurological diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 6-N-[(4-bromothiophen-2-yl)methyl]-7H-purine-2,6-diamine is its potential therapeutic applications in various diseases. It has shown promising results in preclinical studies and has low toxicity in animal models. Additionally, it can be synthesized in large quantities with high purity. However, one of the limitations of 6-N-[(4-bromothiophen-2-yl)methyl]-7H-purine-2,6-diamine is its limited solubility in water, which makes it difficult to use in some experimental settings. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for the study of 6-N-[(4-bromothiophen-2-yl)methyl]-7H-purine-2,6-diamine. One potential direction is the development of more efficient synthesis methods to improve yield and purity. Additionally, more research is needed to fully understand its mechanism of action and potential side effects. Another future direction is the testing of 6-N-[(4-bromothiophen-2-yl)methyl]-7H-purine-2,6-diamine in clinical trials for its potential therapeutic applications in various diseases. Finally, the use of 6-N-[(4-bromothiophen-2-yl)methyl]-7H-purine-2,6-diamine in combination with other drugs or therapies should be explored to enhance its efficacy.
Métodos De Síntesis
The synthesis of 6-N-[(4-bromothiophen-2-yl)methyl]-7H-purine-2,6-diamine involves a multi-step process. It starts with the reaction of 2,6-diaminopurine with 4-bromo-2-chloromethylthiophene in the presence of a base to form the intermediate compound. This intermediate is then subjected to further reactions to obtain the final product. The synthesis of 6-N-[(4-bromothiophen-2-yl)methyl]-7H-purine-2,6-diamine has been reported in several research articles and has been optimized for better yield and purity.
Aplicaciones Científicas De Investigación
6-N-[(4-bromothiophen-2-yl)methyl]-7H-purine-2,6-diamine has been studied for its potential therapeutic applications in various diseases. It has been shown to have anti-cancer, anti-inflammatory, and anti-viral activities. Several research articles have reported the use of 6-N-[(4-bromothiophen-2-yl)methyl]-7H-purine-2,6-diamine in cancer cell lines and animal models, where it has shown promising results in inhibiting tumor growth and inducing apoptosis. It has also been studied for its anti-inflammatory properties, where it has shown to reduce inflammation in animal models of arthritis and colitis. Additionally, 6-N-[(4-bromothiophen-2-yl)methyl]-7H-purine-2,6-diamine has been shown to have anti-viral activity against HIV-1 and herpes simplex virus type 1.
Propiedades
IUPAC Name |
6-N-[(4-bromothiophen-2-yl)methyl]-7H-purine-2,6-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN6S/c11-5-1-6(18-3-5)2-13-8-7-9(15-4-14-7)17-10(12)16-8/h1,3-4H,2H2,(H4,12,13,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHURGZUDOIWLIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1Br)CNC2=NC(=NC3=C2NC=N3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-N-[(4-bromothiophen-2-yl)methyl]-7H-purine-2,6-diamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-bromo-N-[2-(1,3-thiazol-2-yl)propyl]pyridin-3-amine](/img/structure/B6631710.png)




![N-[1-(hydroxymethyl)cyclobutyl]-2-methyl-1,3-thiazole-5-sulfonamide](/img/structure/B6631736.png)

![5-[[1-(2-Methoxyethyl)pyrazol-4-yl]carbamoyl]furan-3-carboxylic acid](/img/structure/B6631750.png)
![5-[[1-(5-Chlorothiophen-2-yl)ethylamino]methyl]furan-3-carboxylic acid](/img/structure/B6631762.png)
![6-N-[2-(oxolan-2-yl)ethyl]-7H-purine-2,6-diamine](/img/structure/B6631775.png)
![6-N-[2-(cyclohexen-1-yl)ethyl]-7H-purine-2,6-diamine](/img/structure/B6631781.png)
![5-[(1-Methoxy-2-methylpropan-2-yl)carbamoyl]furan-3-carboxylic acid](/img/structure/B6631784.png)
![2-(2-methyl-1,3-dioxolan-2-yl)-N-[(2-methylpyrazol-3-yl)methyl]ethanamine](/img/structure/B6631790.png)
